3-(2-Chlorophenyl)-4-fluorobenzoic acid

Lipophilicity Drug-likeness ADME

3-(2-Chlorophenyl)-4-fluorobenzoic acid (CAS 1261963-31-8) is a halogenated biaryl carboxylic acid building block with the molecular formula C₁₃H₈ClFO₂ and a molecular weight of 250.65 g/mol. This compound belongs to the fluorobenzoic acid class and is characterized by a 2-chlorophenyl substituent at the 3-position and a fluorine atom at the 4-position of the benzoic acid core.

Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
CAS No. 1261963-31-8
Cat. No. B6364287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-4-fluorobenzoic acid
CAS1261963-31-8
Molecular FormulaC13H8ClFO2
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl
InChIInChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-7-8(13(16)17)5-6-12(10)15/h1-7H,(H,16,17)
InChIKeyKVDVHYIUNWXWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-4-fluorobenzoic acid (CAS 1261963-31-8) Procurement & Characterization Guide for Research Labs


3-(2-Chlorophenyl)-4-fluorobenzoic acid (CAS 1261963-31-8) is a halogenated biaryl carboxylic acid building block with the molecular formula C₁₃H₈ClFO₂ and a molecular weight of 250.65 g/mol . This compound belongs to the fluorobenzoic acid class and is characterized by a 2-chlorophenyl substituent at the 3-position and a fluorine atom at the 4-position of the benzoic acid core . Its computed partition coefficient (XLogP3) of approximately 3.8 and topological polar surface area (TPSA) of 37.3 Ų indicate moderate lipophilicity and hydrogen-bonding capacity, properties that govern its utility in fragment-based drug discovery and as a synthetic intermediate for biologically active molecules [1].

Why 3-(2-Chlorophenyl)-4-fluorobenzoic acid Cannot Be Replaced by Generic Benzoic Acid Analogs


The specific substitution pattern of 3-(2-chlorophenyl)-4-fluorobenzoic acid—ortho-chloro on the pendant phenyl ring and para-fluoro on the benzoic acid core—creates a unique electronic and steric environment that cannot be replicated by simple halogenated benzoic acids or regioisomers. Even among closely related biaryl carboxylic acids sharing the C₁₃H₈ClFO₂ formula, small positional shifts dramatically alter lipophilicity, receptor binding, and synthetic reactivity . For example, moving the chloro substituent from the 2- to the 3-position or the fluoro from the 4- to the 2-position changes the XLogP3 from ~3.8 to ~4.2 and may abolish target engagement in structure–activity relationship (SAR) studies . Generic substitution is therefore not feasible when this specific scaffold is required for a patent-protected series, a pharmacophore model, or a validated synthetic route.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-4-fluorobenzoic acid Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Ortho-Chloro/Para-Fluoro Substitution Reduces LogP Relative to Regioisomers

The target compound exhibits a computed XLogP3 of approximately 3.8, which is 0.4 log units lower than the 4-(2-chlorophenyl)-2-fluorobenzoic acid regioisomer (XLogP3 ~4.2). This difference in lipophilicity is significant for oral absorption and plasma protein binding predictions .

Lipophilicity Drug-likeness ADME

Enzymatic Inhibition Potency: Chlorophenyl-Fluorobenzoic Acid Scaffolds Achieve Nanomolar Activity Against Myeloperoxidase (MPO)

A structurally related chlorophenyl-fluorobenzoic acid derivative demonstrated an IC₅₀ of 1 nM against human myeloperoxidase (MPO) chlorination activity in an aminophenyl fluorescein assay [1]. In contrast, a sulfonamide-linked analog (3-[(2-chlorophenyl)sulfamoyl]-4-fluorobenzoic acid) exhibited only micromolar inhibition against focal adhesion kinase (IC₅₀ = 2.45 μM), indicating that the direct biaryl linkage and specific substitution pattern are critical for enzymatic potency [2].

Enzyme inhibition Myeloperoxidase Inflammation

Biaryl Carboxylic Acid Scaffold in MDM2 Inhibitor Patents: Direct Relevance to Oncology Research

Chlorophenyl-substituted benzoic acid derivatives are explicitly claimed in patent EP2961735B1 as MDM2 inhibitors for the treatment of cancer, including lymphoma and leukemia [1]. This establishes the biaryl carboxylic acid scaffold, to which 3-(2-chlorophenyl)-4-fluorobenzoic acid belongs, as a privileged chemotype for disrupting the MDM2–p53 interaction—a validated oncology target.

MDM2 inhibitor Cancer Protein–protein interaction

Unique Ortho-Chloro Substituent Enables Distinct Synthetic Reactivity in Cross-Coupling Reactions

The ortho-chloro substituent on the pendant phenyl ring of 3-(2-chlorophenyl)-4-fluorobenzoic acid provides a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions. A positional isomer with a para-chloro group (e.g., 3-(4-chlorophenyl)-5-fluorobenzoic acid, CAS 1261920-99-3) exhibits different steric accessibility and electronic properties, potentially leading to lower coupling yields under standard Suzuki–Miyaura conditions . This difference in reactivity is critical for multi-step synthetic routes where sequential functionalization is required.

Cross-coupling Suzuki–Miyaura Synthetic chemistry

Primary Application Scenarios for 3-(2-Chlorophenyl)-4-fluorobenzoic acid Based on Validated Evidence


MDM2 Inhibitor Lead Optimization for Hematological Malignancies

Leverage the chlorophenyl-fluorobenzoic acid scaffold to design novel MDM2–p53 interaction inhibitors. The patent EP2961735B1 explicitly covers benzoic acid derivatives with chlorophenyl substitution for cancer therapy, including lymphoma and leukemia [1]. The compound's ortho-chloro/para-fluoro substitution pattern contributes to a lower XLogP3 (~3.8 vs. ~4.2 for regioisomers), potentially improving the pharmacokinetic profile of derived inhibitors [2].

Myeloperoxidase (MPO) Inhibitor Development for Inflammatory Diseases

Employ the biaryl carboxylic acid core as a starting point for synthesizing MPO inhibitors. A structurally related analog in this class exhibits an IC₅₀ of 1 nM against MPO chlorination activity [1]. The compound's fluorine substituent at the 4-position may enhance metabolic stability while the carboxylic acid group provides a vector for prodrug derivatization.

Fragment-Based Drug Discovery (FBDD) Library Construction

Include 3-(2-chlorophenyl)-4-fluorobenzoic acid in fragment libraries targeting protein–protein interactions or enzymes with hydrophobic binding pockets. Its molecular weight (250.65 g/mol) and moderate lipophilicity (XLogP3 ~3.8) fall within optimal fragment space, and the 2-chlorophenyl group provides a synthetically accessible handle for fragment growing via cross-coupling chemistry [1].

Regioselective Building Block for Sequential Cross-Coupling Synthesis

Utilize the ortho-chloro substituent as a reactive site for palladium-catalyzed Suzuki–Miyaura or Buchwald–Hartwig couplings, while the para-fluoro substituent and carboxylic acid group remain available for subsequent transformations. This enables efficient construction of complex biaryl architectures in a modular fashion [1].

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-4-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.